1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 3-methoxyphenyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl bromide with 3,5-bis(3-methoxyphenyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid derivatives.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorobenzylamine derivatives.
Substitution: Formation of 4-aminobenzyl or 4-thiobenzyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for biological receptors, making it useful in drug discovery and development.
Medicine: Research has indicated its potential as an anti-cancer agent due to its ability to inhibit certain protein kinases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, the compound may inhibit the activity of specific protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups.
1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at different positions.
1-(4-chlorobenzyl)-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
1-(4-chlorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to the presence of methoxy groups at the 3-position of the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H21ClN2O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C24H21ClN2O2/c1-28-21-7-3-5-18(13-21)23-15-24(19-6-4-8-22(14-19)29-2)27(26-23)16-17-9-11-20(25)12-10-17/h3-15H,16H2,1-2H3 |
InChI Key |
MDXVSWSGKGABHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.